molecular formula C23H19F3N4O3 B325006 5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B325006
M. Wt: 456.4 g/mol
InChI Key: SVHYSFHPNQIOEC-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzylamines, phenylhydrazines, and pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzylamines with pyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring system through intramolecular cyclization.

    Functional Group Modifications: Introduction of methoxy and trifluoromethyl groups through electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield hydroxylated derivatives, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(4-methoxybenzyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H19F3N4O3/c1-32-16-8-6-14(7-9-16)12-27-22(31)18-13-28-30-20(23(24,25)26)11-19(29-21(18)30)15-4-3-5-17(10-15)33-2/h3-11,13H,12H2,1-2H3,(H,27,31)

InChI Key

SVHYSFHPNQIOEC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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